3-(Quinolin-3-yl)propanoic acid, with the chemical formula CHNO and CAS number 67752-28-7, is an organic compound featuring a quinoline moiety. This compound is classified under the category of carboxylic acids and is notable for its potential applications in medicinal chemistry, particularly in the development of antitrypanosomal agents and other therapeutic compounds.
3-(Quinolin-3-yl)propanoic acid is derived from quinoline, a bicyclic aromatic compound. It can be synthesized through various chemical reactions involving quinoline derivatives. The classification of this compound falls within the realm of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures.
The synthesis of 3-(Quinolin-3-yl)propanoic acid has been documented through several methods, primarily focusing on hydrolysis reactions. A prominent method involves the hydrolysis of pyranoquinolinedione in an aqueous alkaline medium. This process typically requires heating the solution to approximately 50 °C, resulting in a high yield of the target compound (up to 94%) .
The hydrolysis reaction can be represented as follows:
This method showcases the effectiveness of basic hydrolysis in yielding carboxylic acids from more complex heterocyclic precursors.
3-(Quinolin-3-yl)propanoic acid can participate in various chemical reactions typical for carboxylic acids, including:
For instance, esterification of this compound can be achieved using methanol or ethanol in the presence of concentrated sulfuric acid, yielding alkyl esters with high efficiency (around 84% yield) .
The mechanism of action for 3-(Quinolin-3-yl)propanoic acid primarily relates to its biological activity against trypanosomal infections. The compound has shown promising antitrypanosomal activity, with derivatives exhibiting IC values comparable to existing treatments . The exact biochemical pathways remain under investigation but likely involve interference with cellular processes critical for parasite survival.
Relevant analyses such as infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry confirm the identity and purity of synthesized compounds .
3-(Quinolin-3-yl)propanoic acid has significant potential applications in scientific research and medicinal chemistry:
Chemoselective alkylation of quinoline nuclei enables precise functionalization at specific positions while preserving sensitive functional groups on the propanoic acid chain. The reductive alkylation protocol using hexafluoroisopropanol (HFIP) as a promoter allows tandem reduction of quinolines to tetrahydroquinolines followed by N-alkylation with aldehydes. This method achieves excellent chemoselectivity, tolerating reducible groups like nitro, halogen, and ester functionalities adjacent to the propanoic acid moiety [1]. HFIP’s strong hydrogen-bond-donating ability activates both the imine and carbonyl groups through a dual H-bonding network, facilitating sequential hydride transfer and nucleophilic addition without requiring metal catalysts.
Arylboronic acids demonstrate a remarkable triple catalytic role in regioselective C6-alkylation of tetrahydroquinolines derived from 3-(quinolin-3-yl)propanoic acid precursors. They act as:
This multicomponent reaction constructs diarylmethane motifs at the C6 position with complete regiocontrol under mild conditions. Table 1 summarizes key chemoselective alkylation systems:
Table 1: Chemoselective Alkylation Methodologies for Quinoline-Propanoic Acid Derivatives
Catalyst System | Alkylating Agent | Reaction Conditions | Key Advantages | Yield Range |
---|---|---|---|---|
HFIP (20 mol%) | Aromatic aldehydes | 80°C, 12-24h | Tolerance for reducible groups (NO₂, CN) | 75-92% |
Arylboronic acid (30 mol%) | para-Quinone methides | RT, 18h | Triple catalytic role; C6 regioselectivity | 68-85% |
In(OTf)₃ (10 mol%) | α-Bromo carbonyls | DCE, 60°C, 8h | Chemoselective N-alkylation | 70-88% |
Late-stage functionalization of pharmaceuticals exemplifies the utility of these methods, enabling direct alkylation of quinoline-containing drug scaffolds like antimalarials without protecting the propanoic acid group [1] [8].
Michael addition serves as a foundational strategy for constructing the propanoic acid side-chain directly on quinoline-3-carbaldehydes. Enolates derived from malonates or acetoacetates undergo conjugate addition to 3-vinylquinolines (generated in situ via Knoevenagel condensation) to yield 3-(quinolin-3-yl)propanoate derivatives. The reaction proceeds through initial deprotonation of the active methylene compound to form a nucleophilic enolate, which attacks the β-carbon of the electron-deficient vinylquinoline system. Subsequent protonation generates the propanoic acid precursor with complete regiocontrol [2] [3].
Electron-withdrawing substituents on the quinoline ring significantly enhance Michael acceptor reactivity. Quinolinium salts activated by N-alkylation demonstrate superior electrophilicity in aqueous Michael reactions with diethyl malonate, enabling efficient synthesis of 3-carboxyethyl-substituted derivatives under physiological pH conditions. The reaction scope extends beyond carbon nucleophiles to include:
Table 2: Michael Acceptors and Nucleophiles for Propanoic Acid Chain Elaboration
Quinoline Michael Acceptor | Nucleophile Type | Representative Adduct | Reaction Conditions |
---|---|---|---|
3-(Ethoxycarbonylvinyl)quinoline | Diethyl malonate | Diethyl 2-(quinolin-3-yl)ethylmalonate | EtOH, piperidine, reflux |
3-Nitrovinylquinoline | Dimedone enol | 2-(2-Nitro-1-(quinolin-3-yl)ethyl)-1,3-cyclohexanedione | H₂O, RT, ultrasound |
Quinolin-3-yl acrylate | Benzylamine | 3-(N-Benzylamino)-3-(quinolin-3-yl)propanoate | CH₃CN, DBU, 50°C |
Notably, the Mukaiyama-Michael variant employing silyl enol ethers under Lewis acid catalysis (TiCl₄) enables asymmetric induction when chiral ligands are incorporated, providing access to enantiomerically enriched propanoic acid derivatives [3].
Carbodiimide reagents provide efficient activation of the carboxylic acid group in 3-(quinolin-3-yl)propanoic acid for amide bond formation with diverse amine partners. Water-soluble carbodiimides like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate coupling under aqueous conditions, crucial for conjugating quinoline-propanoic acid derivatives to biomolecules. The mechanism involves initial formation of an O-acylisourea intermediate, which undergoes nucleophilic attack by the amine to yield the amide product while regenerating the carbodiimide catalyst [5] [7].
Critical parameters for optimal coupling efficiency include:
Dicyclohexylcarbodiimide (DCC) remains valuable for non-aqueous couplings, particularly with acid-sensitive quinoline substrates. DCC-mediated condensation of 3-(quinolin-3-yl)propanoic acid with p-aminophenol generates hydroxyanilide derivatives that undergo subsequent cyclization to benzoxazinone-fused tetrahydroquinolines—key intermediates for antitubercular agents [5] [7].
Table 3: Carbodiimide Reagents for Amide Functionalization of 3-(Quinolin-3-yl)propanoic Acid
Carbodiimide | Additive | Solvent System | Application Scope | Conversion Efficiency |
---|---|---|---|---|
EDAC·HCl | NHS | H₂O/DMF (1:1) | Peptide conjugation | 85-95% |
DCC | DMAP | Anhydrous DCM | Macrocycle formation | 70-88% |
CMC | HOBt | THF | Sterically hindered amines | 60-75% |
Recent advances employ triazine-type coupling agents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which form stable active esters in a single step with reduced epimerization risk during conjugation of chiral amine pharmaceuticals [7].
Enantiopure 3-(quinolin-3-yl)propanoic acid derivatives are accessible via kinetic resolution using chiral phosphoric acid (CPA) catalysts. The CPA-catalyzed asymmetric acylation of racemic 6-amino-substituted tetrahydroquinoline-propanoic esters achieves selectivity factors (s) up to 276. Density functional theory (DFT) calculations reveal enantioselectivity originates from differential hydrogen-bonding interactions in the diastereomeric transition states, where the (R)-enantiomer experiences favorable cation-π interactions between the substrate quinoline and catalyst binaphthyl system [4].
Copper-bisoxazoline complexes enable asymmetric Friedel-Crafts alkylation for constructing chiral centers adjacent to the propanoic acid chain. The Cu(I)-(S)-Ph-BOX catalyst (5 mol%) promotes enantioselective addition of pyrroles to quinoline-propanoate-derived vinyl ketones, delivering products with 94% ee. This method provides access to N–N atropisomeric carbazole-pyrrole-quinoline architectures through subsequent cyclization [9].
Asymmetric hydrogenation strategies employ Ru-(S)-BINAP catalysts for the reduction of 3-(quinolin-3-yl)propenoic acid precursors. Key advancements include:
These methodologies enable decagram-scale production of enantiopure anti-inflammatory quinoline-propanoic acid derivatives, exemplified by the synthesis of (S)-3-(6-methoxyquinolin-3-yl)-2-methylpropanoic acid—a key intermediate for prostaglandin receptor antagonists [4] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: